2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Overview
Description
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include a pyrazole ring and a sulfonyl chloride group, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group . The reaction conditions usually involve the use of an inert solvent such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonic acid: The precursor to the sulfonyl chloride derivative.
5-(1H-pyrazol-1-yl)benzenesulfonyl chloride: A similar compound lacking the methyl group at the 2-position.
2-methyl-5-(1H-pyrazol-1-yl)benzene-1-sulfonamide: A derivative formed by substitution of the sulfonyl chloride group with an amine.
Uniqueness
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is unique due to its combination of a pyrazole ring and a sulfonyl chloride group, which provides a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules .
Properties
IUPAC Name |
2-methyl-5-pyrazol-1-ylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-3-4-9(13-6-2-5-12-13)7-10(8)16(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPIPJSPHXLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.